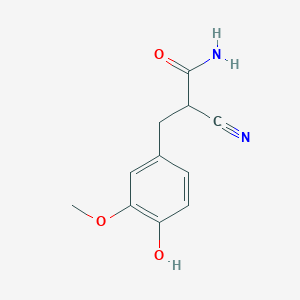![molecular formula C12H9N5OS2 B11050676 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole](/img/structure/B11050676.png)
4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole is a heterocyclic compound that combines several functional groups, including oxazole, triazole, thiadiazole, and thiophene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole typically involves multi-step reactions. One common route includes the following steps:
Formation of the Triazole Ring: The starting material, 3-methylthiophene-2-carboxylic acid, is reacted with hydrazine hydrate to form 3-methylthiophene-2-carbohydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to form 3-(3-methylthiophen-2-yl)-1,2,4-triazole-5-thiol.
Formation of the Thiadiazole Ring: The triazole-thiol intermediate is then reacted with an appropriate halogenating agent, such as bromine, to form the triazolo-thiadiazole ring system.
Formation of the Oxazole Ring: The final step involves the cyclization of the triazolo-thiadiazole intermediate with 4-methyl-2-bromoacetophenone under basic conditions to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole rings.
Reduction: Reduction reactions can occur at the triazole and thiadiazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidation products may include sulfoxides or sulfones.
Reduction: Reduction products may include dihydro derivatives.
Substitution: Substitution reactions can yield various alkyl or aryl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
4-メチル-2-[3-(3-メチルチオフェン-2-イル)-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル]-1,3-オキサゾールの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物は、活性部位またはアロステリック部位に結合することで、基質の結合または触媒作用を阻止し、酵素活性を阻害することができます。
6. 類似の化合物との比較
類似の化合物
- 4-メチル-2-[3-(3-メチルチオフェン-2-イル)-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル]-1,3-チアゾール
- 4-メチル-2-[3-(3-メチルチオフェン-2-イル)-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル]-1,3-イミダゾール
独自性
4-メチル-2-[3-(3-メチルチオフェン-2-イル)-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル]-1,3-オキサゾールの独自性は、複数のヘテロ環を組み合わせている点にあります。これにより、独特の化学的および生物学的特性が与えられます。この化合物の構造は、生体標的との多様な相互作用を可能にするため、さまざまな用途に適した汎用性の高い候補となっています。
類似化合物との比較
Similar Compounds
- 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-thiazole
- 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-imidazole
Uniqueness
The uniqueness of 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This compound’s structure allows for diverse interactions with biological targets, making it a versatile candidate for various applications.
特性
分子式 |
C12H9N5OS2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
4-methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole |
InChI |
InChI=1S/C12H9N5OS2/c1-6-3-4-19-8(6)9-14-15-12-17(9)16-11(20-12)10-13-7(2)5-18-10/h3-5H,1-2H3 |
InChIキー |
XTGANYADNJYMJX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=NC(=CO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-Chloro-2-methoxyphenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050610.png)
![N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11050618.png)


![methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11050634.png)
![1-(3,5-Dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one](/img/structure/B11050638.png)
![4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11050641.png)
![(1S,2S,5R)-2-[3-(4-methylphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11050649.png)

![1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11050659.png)
![N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide](/img/structure/B11050664.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11050667.png)
